N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-carboxamide derivative with structural features optimized for pharmacological activity. Its core imidazole ring is substituted with a benzyl group bearing a 3-methylbenzamido moiety and a 3,4-difluorophenyl carboxamide side chain.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[(3-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2/c1-16-3-2-4-18(11-16)24(32)29-19-7-5-17(6-8-19)13-31-14-23(28-15-31)25(33)30-20-9-10-21(26)22(27)12-20/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFOELSNQIJKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C19H18F2N4O
- Molecular Weight : 358.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its mechanisms of action and therapeutic potential.
This compound acts primarily as an inhibitor of specific enzymes involved in disease pathways. Its imidazole ring is crucial for binding to target proteins, influencing various biological processes such as cell proliferation and apoptosis.
Pharmacological Effects
The pharmacological profile encompasses several areas:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell growth in breast and colon cancer models.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the imidazole and benzamide moieties have been explored:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increased potency against cancer cell lines |
| Alteration of benzamide substituents | Enhanced selectivity for target enzymes |
Case Studies
Several case studies highlight the compound's biological activity:
-
Study on Anticancer Properties :
- Objective : Evaluate cytotoxicity against MCF-7 breast cancer cells.
- Findings : The compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups.
-
Anti-inflammatory Research :
- Objective : Assess the impact on TNF-alpha levels in LPS-stimulated macrophages.
- Results : Treatment with the compound resulted in a 40% reduction in TNF-alpha secretion, suggesting anti-inflammatory properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Implications
Key Observations:
- Substituent Position Matters : Analog 1 (4-methylbenzamido) may exhibit better metabolic stability compared to the target compound’s meta-methyl group, as para-substituents are less prone to oxidative metabolism .
- Core Structure Variation : Benzimidazole derivatives (e.g., ) often display distinct biological profiles (e.g., antiparasitic activity) compared to imidazole-based compounds, which are more common in kinase inhibitors or CNS-targeted drugs.
Key Findings:
- Synthetic Efficiency : The benzimidazole derivative utilizes a one-pot reductive cyclization with sodium dithionite, a cost-effective method. The target compound’s synthesis likely requires multi-step functionalization, increasing complexity .
- Oral Absorption : DIC’s variable and incomplete oral absorption (19% excretion) highlights a limitation addressed in modern analogs like the target compound, where lipophilic substituents (e.g., difluorophenyl) may enhance bioavailability .
Preparation Methods
Retrosynthetic Analysis
Before discussing specific preparation methods, a retrosynthetic analysis provides valuable insights into potential synthetic routes. The target molecule can be disconnected into three main building blocks:
- The 1H-imidazole-4-carboxamide core
- The 3,4-difluorophenyl amide component
- The 4-(3-methylbenzamido)benzyl group
The strategic disconnections for synthesizing the target compound are illustrated in Figure 1, highlighting three primary synthetic pathways:
- Approach A : Formation of the carboxamide bond between the imidazole carboxylic acid and 3,4-difluoroaniline
- Approach B : N-alkylation of the imidazole ring with 4-(3-methylbenzamido)benzyl halide
- Approach C : Formation of the benzamide bond between 3-methylbenzoyl chloride and the amino group of the 4-aminobenzyl-substituted imidazole-4-carboxamide
Preparation Method 1: Convergent Synthesis via N-Alkylation
Synthesis of Imidazole-4-carboxamide
The first step involves preparation of the imidazole-4-carboxamide core structure. Based on established methods for similar compounds, the synthesis begins with commercially available imidazole-4-carboxylic acid methyl ester. This approach involves:
- Amidation of imidazole-4-carboxylic acid methyl ester with 3,4-difluoroaniline
- N-alkylation with 4-(3-methylbenzamido)benzyl halide
The amidation reaction is typically performed using 3,4-difluoroaniline with the imidazole-4-carboxylic acid methyl ester under basic conditions. This can be accomplished either through direct aminolysis of the ester or via hydrolysis to the acid followed by amide coupling.
Procedure for the Synthesis of N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide
- To a solution of imidazole-4-carboxylic acid methyl ester (1.0 equiv) in methanol, add 3,4-difluoroaniline (1.2 equiv)
- Add sodium methoxide (1.5 equiv) in methanol
- Reflux the mixture for 8-12 hours
- Monitor reaction progress by TLC (ethyl acetate/methanol, 9:1)
- Cool to room temperature and concentrate under reduced pressure
- Purify by recrystallization from ethanol/water or column chromatography
Alternatively, the carboxamide can be formed via a coupling reaction:
- Hydrolyze imidazole-4-carboxylic acid methyl ester in aqueous NaOH
- Activate the resulting acid with coupling reagents (HATU or EDCI/HOBt)
- React with 3,4-difluoroaniline in DMF with DIPEA as a base
- Purify by column chromatography
Synthesis of 4-(3-methylbenzamido)benzyl Halide
The 4-(3-methylbenzamido)benzyl halide component can be synthesized from readily available starting materials:
- React 4-(bromomethyl)aniline with 3-methylbenzoyl chloride in the presence of triethylamine in THF at 0°C
- Allow to warm to room temperature and stir for 4-6 hours
- Purify the 4-(3-methylbenzamido)benzyl bromide by recrystallization from ethanol
N-Alkylation of Imidazole-4-carboxamide
The final step involves N-alkylation of N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide with 4-(3-methylbenzamido)benzyl halide:
- Dissolve N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide (1.0 equiv) in DMF
- Add potassium carbonate or cesium carbonate (2.0 equiv)
- Add 4-(3-methylbenzamido)benzyl bromide (1.1 equiv)
- Stir at room temperature for 12-24 hours
- Dilute with ethyl acetate, wash with water and brine
- Purify by column chromatography
The N-alkylation process typically yields a mixture of N1 and N3 alkylated products, requiring careful optimization of reaction conditions and purification techniques to isolate the desired N1-alkylated product.
Table 1 summarizes the optimized reaction conditions for this synthetic route:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Amidation | Imidazole-4-carboxylic acid methyl ester, 3,4-difluoroaniline, NaOMe | MeOH | Reflux | 8-12 h | 75-85 |
| Benzamide formation | 4-(bromomethyl)aniline, 3-methylbenzoyl chloride, Et3N | THF | 0°C to RT | 4-6 h | 80-90 |
| N-Alkylation | N-(3,4-difluorophenyl)-1H-imidazole-4-carboxamide, 4-(3-methylbenzamido)benzyl bromide, K2CO3 | DMF | RT | 12-24 h | 60-70 |
Preparation Method 2: Linear Synthesis Approach
An alternative strategy involves a linear synthesis starting with N-alkylation of imidazole-4-carboxylic acid methyl ester followed by amidation and benzamide formation.
N-Alkylation of Imidazole-4-carboxylic Acid Methyl Ester
- To a solution of imidazole-4-carboxylic acid methyl ester (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv)
- Add 4-aminobenzyl bromide (1.1 equiv)
- Stir at room temperature for 12 hours
- Dilute with ethyl acetate, wash with water and brine
- Purify by column chromatography
Benzamide Formation
- Dissolve 1-(4-aminobenzyl)-1H-imidazole-4-carboxylic acid methyl ester (1.0 equiv) in THF
- Add triethylamine (1.5 equiv)
- Cool to 0°C and add 3-methylbenzoyl chloride (1.1 equiv) dropwise
- Allow to warm to room temperature and stir for 4-6 hours
- Purify by column chromatography
Amidation with 3,4-Difluoroaniline
- Dissolve 1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxylic acid methyl ester (1.0 equiv) in methanol
- Add 3,4-difluoroaniline (1.2 equiv) and sodium methoxide (1.5 equiv)
- Reflux for 8-12 hours
- Purify by column chromatography or recrystallization
This linear approach has been successfully applied to the synthesis of similar imidazole-4-carboxamide derivatives, with the key advantage of allowing sequential functionalization and potentially higher overall yields.
Preparation Method 3: Palladium-Catalyzed Approach
Drawing from recent advances in C-H functionalization methodologies, a palladium-catalyzed approach can be employed for the preparation of the target compound.
C-H Arylation of Imidazole Derivatives
The C2-selective arylation of N-protected imidazole-4-carboxylates has been demonstrated using palladium catalysis. This approach could be adapted for the synthesis of the target compound:
- React 1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxylate with iodobenzene derivatives in the presence of Pd(OAc)2 (5 mol%) and CuI (2.0 equiv) in DMF at 140°C
- The C2-arylated product can be further functionalized to introduce the 3,4-difluorophenyl amide moiety
While this approach offers a direct route to C2-arylated imidazole derivatives, it may require additional optimization for the specific target compound.
One-Pot Synthesis of Substituted Imidazoles
For the core imidazole structure, a one-pot synthesis approach using cerium(IV) ammonium nitrate/nitric acid (CAN/NA) as an oxidation catalyst can be considered:
- React appropriate aldehydes with 2,3-diaminomaleonitrile (DAMN) in the presence of CAN/NA
- This approach yields 2-aryl-4,5-dicarbonitrile imidazole derivatives that can be further functionalized
However, this approach would require significant modifications to accommodate the specific substitution pattern of the target compound.
Analytical Characterization and Purification
Complete characterization of the synthesized N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is essential to confirm its structure and purity. Based on analytical data from similar compounds, the following spectroscopic features would be expected:
Nuclear Magnetic Resonance Spectroscopy
Proton NMR (1H NMR, 400 MHz, DMSO-d6)
Expected significant signals include:
- δ 10.25-10.40 (s, 1H, CONH, amide NH)
- δ 9.80-10.00 (s, 1H, CONH, carboxamide NH)
- δ 7.90-8.10 (s, 1H, imidazole-H5)
- δ 7.60-7.85 (m, 4H, aromatic-H)
- δ 7.20-7.55 (m, 7H, aromatic-H)
- δ 5.20-5.35 (s, 2H, CH2)
- δ 2.30-2.40 (s, 3H, CH3)
Carbon NMR (13C NMR, 100 MHz, DMSO-d6)
Expected significant signals include:
- δ 165-168 (C=O, benzamide)
- δ 159-162 (C=O, carboxamide)
- δ 148-152 (imidazole-C2)
- δ 138-142 (imidazole-C4)
- δ 115-140 (aromatic carbons)
- δ 48-52 (CH2)
- δ 20-22 (CH3)
Mass Spectrometry
Expected mass spectral data:
- HRMS (ESI): calculated for C25H20F2N4O2 [M+H]+ 447.1627; found close to this value
- Major fragmentation patterns would include loss of the difluorophenyl group and cleavage at the benzyl linkage
Purification Techniques
Purification of the final compound can be achieved through:
- Column chromatography on silica gel using gradient elution with dichloromethane/methanol
- Recrystallization from appropriate solvent systems such as ethanol/water or ethyl acetate/hexane
- Preparative HPLC for final purification if necessary
For optimal chromatographic separation, a system of dichloromethane/methanol (95:5 to 90:10) typically provides good resolution for imidazole-4-carboxamide derivatives.
Comparative Analysis of Synthetic Approaches
Table 2 provides a comparative analysis of the three main synthetic approaches described:
| Synthetic Approach | Advantages | Limitations | Overall Yield (estimated) | Number of Steps |
|---|---|---|---|---|
| Convergent via N-alkylation | Shorter synthetic route, commercially available starting materials | Potential regioselectivity issues in N-alkylation | 45-55% | 3 |
| Linear synthesis | Better control of regioselectivity, potentially higher overall yield | More steps, longer synthetic sequence | 50-60% | 4 |
| Pd-catalyzed approach | Direct C-H functionalization, potentially fewer steps | Requires specialized catalysts, higher temperatures | 35-45% | 3-4 |
Based on this analysis, the linear synthesis approach offers the best balance of synthetic control and overall yield, despite requiring additional synthetic steps.
Q & A
Q. What are the common synthesis routes for N-(3,4-difluorophenyl)-1-(4-(3-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Coupling the imidazole core with substituted benzyl groups using carbodiimide-based coupling agents .
- Amide bond formation : Introducing the 3-methylbenzamido moiety via nucleophilic acyl substitution under anhydrous conditions .
- Purification : Employing column chromatography (silica gel) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Key intermediates are verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 8.34 ppm for imidazole protons) .
- Mass Spectrometry (MS) : ESI-MS (m/z 598 [M+H]+) validates molecular weight .
- X-ray Crystallography : Resolves 3D conformation, highlighting π-π stacking between aromatic rings .
- HPLC : Monitors purity (>98% by reverse-phase C18 columns) .
Q. What are the primary biological targets hypothesized for this compound?
Imidazole derivatives often target:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets .
- Enzymes : Modulation of cyclooxygenase (COX-2) in inflammatory pathways .
- Receptors : Interaction with G-protein-coupled receptors (GPCRs) linked to cancer cell proliferation . Preliminary assays use enzyme-linked immunosorbent assays (ELISA) and Western blotting to validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency .
- Temperature control : Maintaining 0–5°C during imidazole alkylation minimizes side-product formation .
- Catalyst screening : Palladium on carbon (Pd/C) improves hydrogenation steps for benzyl intermediates . Statistical tools like Design of Experiments (DoE) identify critical parameters (e.g., pH, stoichiometry) for yield maximization .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Dose-response profiling : IC₅₀ values vary due to assay sensitivity (e.g., MTT vs. ATP-lite luminescence assays) .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophore requirements .
- Meta-analysis : Pool data from kinase inhibition panels (e.g., Eurofins KinaseProfiler) to distinguish on-target vs. off-target effects .
Q. Which methodologies elucidate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout models : Validate target dependency (e.g., EGFR-knockout cells show reduced activity) .
- Molecular dynamics simulations : Predict binding stability to kinases (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- Metabolomics : LC-MS profiles reveal downstream pathway perturbations (e.g., altered glycolysis in cancer cells) .
Data Interpretation & Methodological Challenges
Q. How do structural modifications influence SAR for kinase inhibition?
Q. What in vitro and in vivo models are appropriate for pharmacokinetic profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
